molecular formula C12H12N4O B2881918 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one CAS No. 857491-98-6

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2881918
CAS No.: 857491-98-6
M. Wt: 228.255
InChI Key: ZSNBFRVCBUDXMB-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features both isoquinoline and triazine rings

Preparation Methods

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed enantioselective intramolecular carbonylative Heck reactions. This method utilizes formate esters as the source of carbon monoxide and provides a facile and efficient way to synthesize enantiopure nitrogen-containing heterocyclic compounds . Another method involves the Bischler-Napieralski-type synthesis, which uses phenylethanols and nitriles via a tandem annulation process .

Chemical Reactions Analysis

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been identified as a potent and selective inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer . The compound’s ability to inhibit this enzyme makes it a valuable tool in cancer research and drug development. Additionally, its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-11-7-13-15-12(14-11)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNBFRVCBUDXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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